molecular formula C45H59ClNPPd B8265065 Xphos-PD G2

Xphos-PD G2

Cat. No.: B8265065
M. Wt: 786.8 g/mol
InChI Key: HLXMDSGYOJBEBA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Xphos-PD G2 is synthesized by combining a biarylphosphine ligand with a palladium precursor. The synthesis involves the formation of a palladium complex with the biarylphosphine ligand, followed by purification to obtain the preformed catalyst .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

Xphos-PD G2 functions by forming a reactive, monoligated palladium (0) species through rapid reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, which typically involves the following steps:

Biological Activity

Xphos-PD G2 is a palladium-based catalyst that has gained significant attention in organic synthesis due to its efficiency in facilitating various coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions. This article delves into the biological activity of this compound, highlighting its applications, reaction conditions, and comparative efficiency with other catalysts.

Overview of this compound

This compound is a second-generation palladium catalyst that utilizes the Xphos ligand, a bulky biaryl phosphine. Its structural characteristics allow for enhanced reactivity and selectivity in cross-coupling reactions. The catalyst is particularly noted for its ability to activate C–X (where X is a halogen) bonds, making it suitable for synthesizing complex organic molecules relevant in pharmaceuticals and materials science.

Mechanistic Insights

The catalytic mechanism of this compound involves several key steps:

  • Oxidative Addition : The palladium(0) species reacts with the halide to form a palladium(II) complex.
  • Transmetalation : A boron species (e.g., aryl boronic acid) interacts with the palladium complex, facilitating the transfer of the aryl group.
  • Reductive Elimination : The final step involves the formation of the product and regeneration of the palladium(0) species.

Comparative Efficiency

This compound has been shown to outperform other palladium catalysts in various studies. For instance, in a study comparing multiple catalysts for intramolecular amidation reactions, this compound achieved yields of up to 99% under optimized conditions, significantly higher than alternatives like Pd(OAc)₂ and other Xphos derivatives .

Table 1: Comparative Yields of Different Catalysts in Intramolecular Amidation Reactions

CatalystBaseSolventReaction TimeYield (%)
This compoundCs₂CO₃1,4-Dioxane2 h99
Pd(OAc)₂Cs₂CO₃1,4-Dioxane24 hNR
Xphos Pd G1K₂CO₃1,4-Dioxane5 h95
JohnPhos Pd G2Cs₂CO₃DMSO24 hTrace

Case Study 1: Synthesis of Benzene-Fused Amides

In a study by Zhou Xu et al., this compound was employed for the efficient synthesis of benzene-fused 6/7-membered amides via intramolecular amidation of aryl chlorides. The catalyst demonstrated excellent functional group compatibility and high chemoselectivity, achieving isolated yields as high as 97% .

Case Study 2: Suzuki-Miyaura Coupling Reactions

Another significant application of this compound is in Suzuki-Miyaura coupling reactions. Research indicated that this catalyst could effectively couple aryl halides with boronic acids under mild conditions, yielding products suitable for further functionalization. The reaction conditions optimized for this process included using KOAc as a base and ethanol as a solvent at elevated temperatures .

Research Findings

Recent studies have highlighted the versatility of this compound across various substrates:

  • Substrate Scope : It has been successfully applied to a range of substrates including electron-rich and electron-deficient aryl halides.
  • Reaction Conditions : Optimal conditions often involve non-polar solvents like dioxane or ethanol and bases such as cesium carbonate or potassium acetate .
  • Mechanistic Studies : NMR studies have provided insights into the transformation processes occurring during catalysis, confirming the formation of key intermediates such as phosphonium complexes .

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXMDSGYOJBEBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H59ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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